2-Cyano-2-methylbutanamide

Overview

Description

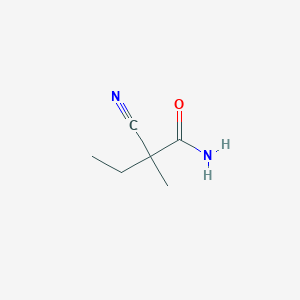

2-Cyano-2-methylbutanamide is an organic compound with the molecular formula C6H10N2O. It is a versatile small molecule scaffold used in various chemical applications. The compound is characterized by its cyano and amide functional groups, which contribute to its reactivity and utility in synthetic chemistry .

Mechanism of Action

Target of Action

Cyanoacetamide derivatives, which are structurally similar to 2-cyano-2-methylbutanamide, are known to be precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

It’s known that cyanoacetamide derivatives can take part in a variety of condensation and substitution reactions due to the active hydrogen on c-2 of these compounds . This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

It’s worth noting that cyanoacetamide derivatives are key substances in the metabolism of food molecules and in many other biological pathways .

Pharmacokinetics

It’s known that the compound is a powder at room temperature with a melting point of 86-87°c . This suggests that it may have good stability and could potentially be formulated for oral administration.

Action Environment

It’s known that the compound has a storage temperature of room temperature , suggesting that it may be stable under a wide range of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-methylbutanamide typically involves the reaction of 2-methylbutanamide with a cyanating agent. One common method is the reaction of 2-methylbutanamide with cyanogen bromide (BrCN) under basic conditions. The reaction proceeds as follows:

2-Methylbutanamide+Cyanogen Bromide→this compound+HBr

The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-methylbutanamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The cyano group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The amide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

Nucleophilic Substitution: Substituted amides, alcohols, or thiols.

Reduction: 2-Methylbutylamine.

Hydrolysis: 2-Methylbutanoic acid.

Scientific Research Applications

2-Cyano-2-methylbutanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

2-Cyanoacetamide: Similar structure but with a simpler backbone.

2-Cyano-2-methylpropanamide: Similar functional groups but with a different carbon skeleton.

2-Cyano-2-methylpentanamide: Similar functional groups but with an extended carbon chain.

Uniqueness

2-Cyano-2-methylbutanamide is unique due to its specific combination of cyano and amide groups on a branched carbon skeleton. This structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Biological Activity

2-Cyano-2-methylbutanamide, an organic compound with the molecular formula CHNO, has garnered attention in various fields due to its notable biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a branched amide structure with a cyano group attached to the second carbon of the butanamide backbone. Its unique structural characteristics contribute to its reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Functional Groups | Cyano, Amide |

| Solubility | Soluble in polar solvents |

| Melting Point | Data not widely reported |

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi. For example, it has shown minimum inhibitory concentration (MIC) values ranging from 6.25 to 50 µg/mL against several bacterial strains, suggesting its potential as an antimicrobial agent .

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have reported that the compound can inhibit the growth of cancer cell lines, highlighting its role in cancer therapeutics. The mechanism appears to involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The cyano group can form hydrogen bonds and engage in various interactions with biological macromolecules such as proteins and nucleic acids. This interaction can lead to alterations in protein structure and function, thereby affecting cellular processes.

Key Mechanisms:

- Protein Interaction: The compound's structural features allow it to bind effectively with proteins, potentially inhibiting their activity or altering their function.

- Cellular Pathway Modulation: It may influence signaling pathways related to inflammation, apoptosis, and cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study: A study conducted using a 96-well turbidity assay demonstrated that this compound effectively inhibited bacterial growth across multiple strains, confirming its antimicrobial efficacy .

- Antitumor Evaluation: In vitro tests on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology.

- Structure-Activity Relationship (SAR): Comparative studies with structurally similar compounds have provided insights into the specific features that enhance biological activity, aiding in the design of more potent derivatives .

Properties

IUPAC Name |

2-cyano-2-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-3-6(2,4-7)5(8)9/h3H2,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTSIEFPLLPNDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314914-46-9 | |

| Record name | 2-cyano-2-methylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.